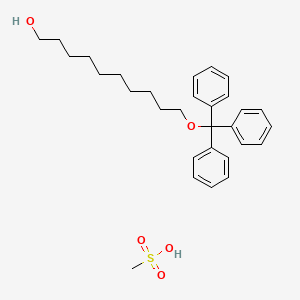![molecular formula C18H20O4 B14496294 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 63837-29-6](/img/structure/B14496294.png)
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with 4-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy groups, making it less complex and with different reactivity.
4-Phenoxybenzyl chloride: Contains the phenoxy group but lacks the dioxolane ring, leading to different chemical properties.
Uniqueness
2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
63837-29-6 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H20O4/c1-18(2)20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3 |
InChI 键 |
BYQKIJHETWJYME-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


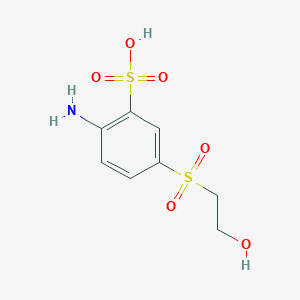
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
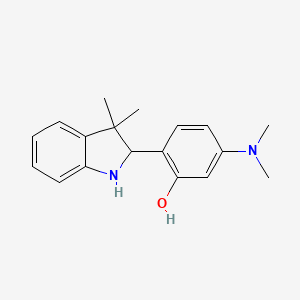

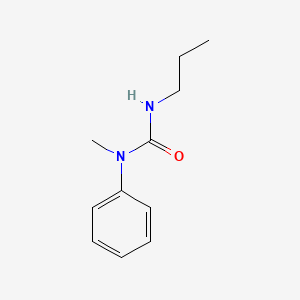
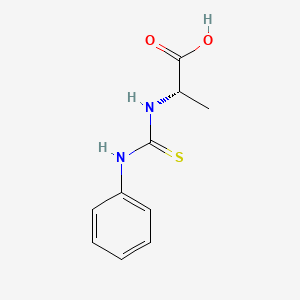
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
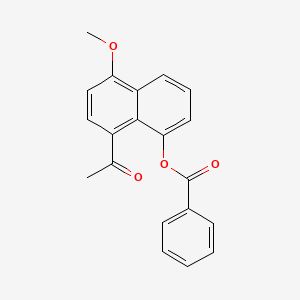
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
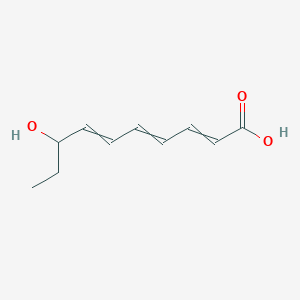
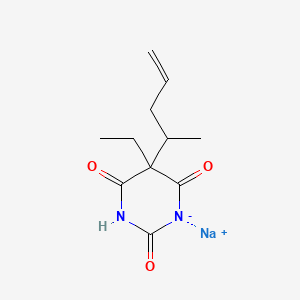
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
